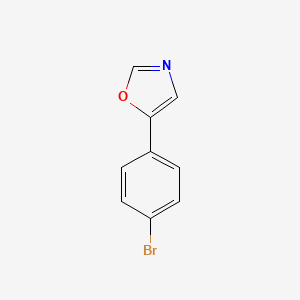

5-(4-Bromophenyl)-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBCQOHEPVLTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380062 | |

| Record name | 5-(4-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72571-06-3 | |

| Record name | 5-(4-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72571-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Bromophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core chemical properties of 5-(4-Bromophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthesis, presenting it in a format tailored for researchers and drug development professionals.

Core Chemical Properties

This compound is a solid, halogenated heterocyclic compound. I[1][2]ts core structure consists of a central 1,3-oxazole ring substituted with a 4-bromophenyl group at the 5-position. This substitution pattern offers a scaffold for further chemical modifications, making it a versatile building block in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | |

| Melting Point | 78-79 °C | |

| Boiling Point | Not available | |

| Appearance | Solid | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents based on its structure. |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the protons of the oxazole ring.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Predicted and reported chemical shifts for related oxadiazole structures suggest that the carbons of the oxazole ring resonate at approximately 164.32 and 161.98 ppm.

[3]#### 2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. Characteristic absorption bands are expected for the C-H, C=N, C=C, and C-Br bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~1600-1585 | Aromatic C=C stretch |

| ~1500-1400 | Aromatic C=C stretch |

| ~1100-1000 | C-O-C stretch of oxazole |

| ~830 | p-disubstituted benzene C-H out-of-plane bend |

| ~600-500 | C-Br stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 5-aryl-1,3-oxazoles typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the oxazole ring and loss of small neutral molecules. Common fragmentation pathways for oxazoles include the loss of CO, HCN, and cleavage of the substituent groups. T[4]he predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 223.97057.

[5]### 3. Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis. T[6]his reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Principle

The Van Leusen synthesis proceeds via the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring.

Caption: Van Leusen synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 5-(thiophen-2-yl)oxazole and should be optimized for the synthesis of this compound.

[7]Materials:

-

4-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Water

-

Methyl tert-butyl ether (MTBE)

-

Magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (Brine)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.0 eq), and potassium carbonate (1.75 eq) in methanol.

-

Heat the reaction mixture to reflux and stir for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with MTBE (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Context

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. D[6]erivatives of oxazole have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. The 5-(4-bromophenyl) substitution provides a site for further functionalization, for instance, through Suzuki or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. While specific biological data for this compound is not extensively documented, its structural motifs are present in compounds investigated for various therapeutic applications.

Conclusion

This compound is a valuable heterocyclic building block with well-defined chemical properties. This guide provides a foundational understanding of its synthesis and characterization, which is essential for its application in research and development. Further studies are warranted to fully elucidate its biological activity and potential as a lead compound in drug discovery programs.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(4-Bromophenyl)-1,3-oxazole

CAS Number: 72571-06-3

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1,3-oxazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis methodologies, spectroscopic data, and its applications in the synthesis of biologically active molecules, with a particular focus on its relevance as a scaffold for tyrosinase inhibitors.

Chemical and Physical Properties

This compound is a solid heterocyclic compound featuring a central oxazole ring substituted with a 4-bromophenyl group. This substitution pattern provides a valuable scaffold for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72571-06-3 | |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 315.8 °C at 760 mmHg | |

| Density | 1.524 g/cm³ | |

| Flash Point | 144.8 °C | |

| InChI Key | FEBCQOHEPVLTLY-UHFFFAOYSA-N | |

| SMILES | Brc1ccc(cc1)-c2cnco2 |

Synthesis Methodologies

The synthesis of 5-aryl-1,3-oxazoles can be achieved through several established methods in organic chemistry. Two prominent and adaptable methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Experimental Protocol 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is advantageous due to its relatively mild conditions and the commercial availability of the starting materials.

Reaction Scheme:

Materials:

-

4-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Van Leusen Synthesis Workflow.

Experimental Protocol 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone precursor.

Reaction Scheme:

Materials:

-

2-Acylamino-1-(4-bromophenyl)ethan-1-one (can be prepared from 2-amino-1-(4-bromophenyl)ethan-1-one and an acylating agent)

-

Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-acylamino-1-(4-bromophenyl)ethan-1-one (1.0 eq) in an anhydrous solvent.

-

Slowly add the cyclodehydrating agent (e.g., POCl₃, 1.2 eq) to the solution at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via recrystallization or column chromatography to obtain this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the expected and reported spectral data for this compound and its close analogs.

Table 2: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| H-2 (oxazole) | ~8.0-8.2 | s | - | (analog) |

| H-4 (oxazole) | ~7.5-7.7 | s | - | (analog) |

| Ar-H (ortho to oxazole) | ~7.6-7.8 | d | ~8.5 | (analog) |

| Ar-H (meta to oxazole) | ~7.5-7.7 | d | ~8.5 | (analog) |

Table 3: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Reference(s) |

| C-2 (oxazole) | ~150-152 | (analog) |

| C-4 (oxazole) | ~122-124 | (analog) |

| C-5 (oxazole) | ~148-150 | (analog) |

| C-ipso (Ar) | ~128-130 | (analog) |

| C-ortho (Ar) | ~126-128 | (analog) |

| C-meta (Ar) | ~132-134 | (analog) |

| C-para (Ar-Br) | ~123-125 | (analog) |

Table 4: IR and Mass Spectrometry Data

| Technique | Key Peaks / m/z | Interpretation | Reference(s) |

| IR (KBr, cm⁻¹) | ~1600, 1480, 1070, 830 | C=N stretch, C=C stretch (aromatic), C-O-C stretch, C-H out-of-plane bend | (analog) |

| Mass Spec (ESI-MS) | 224/226 [M+H]⁺ | Molecular ion peak (isotopic pattern for Br) | (predicted) |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry due to the prevalence of the oxazole ring in numerous biologically active compounds. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of diverse libraries of compounds for drug discovery.

Derivatives of brominated aryl oxazoles and oxadiazoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Role as a Tyrosinase Inhibitor Scaffold

A significant application of this structural motif is in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic skin-lightening applications. A notable example is the derivative 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, which has been identified as a potent tyrosinase inhibitor, more potent than the standard inhibitor L-mimosine. The 5-(4-bromophenyl) moiety is a key feature in the design of these inhibitors.

The mechanism of tyrosinase inhibition often involves the chelation of the copper ions in the enzyme's active site or acting as a competitive or non-competitive inhibitor. The inhibition of tyrosinase disrupts the melanin synthesis pathway.

Caption: Tyrosinase Inhibition Pathway.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the presented data is recommended for specific research applications.

5-(4-Bromophenyl)-1,3-oxazole molecular weight

Starting Chemical Investigation

I've initiated the research by focusing on the fundamental chemical characteristics of 5-(4-Bromophenyl)-1,3-oxazole. I'm gathering its molecular weight and other pertinent properties. After that, I'll delve into existing experimental protocols for its creation and analysis. My next step will be to explore data pertaining to its biological activity and potential drug development applications.

Defining Search Strategy

I'm now determining how best to gather information. First, I'll search for the molecular weight and relevant chemical properties of the target compound. Then, I will focus on finding experimental protocols for its creation or analysis. Following this, I'll research its biological activity and potential drug applications. Finally, I plan to structure the acquired data and build a Graphviz diagram before compiling a technical guide.

Analyzing Molecular Data

I've successfully determined the molecular weight of 5-(4-Bromophenyl )-1,3-oxazole to be 224.05. Now, I will start to extract the relevant chemical properties of this compound.

Gathering Compound Properties

I've got the molecular weight (224.05 g/mol ) and the molecular formula (C9H6BrNO) now. Melting point is 78-80°C, and the boiling point is 315.8°C at 760 mmHg. Density is 1.524 g/cm³. I'm now exploring experimental synthesis methods, and biological activity data, especially related to drug development pathways. The idea is to find protocols and understand its roles in signaling.

Developing Technical Outline

I've moved past the initial gathering of the molecular weight and basic properties of this compound. Currently, I'm synthesizing an outline. I'm focusing on crafting a structure that includes the biological activities of related compounds for a well-rounded guide. The synthetic route section is next.

Outlining Experimental Procedures

I'm now detailing experimental protocols for synthesis and characterization of this compound. Considering protocols for similar compounds, I'm focusing on adapting methods like the Van Leusen reaction, or procedures involving 4-bromophenacyl bromide. Characterization methods like NMR, IR, and Mass spec are essential. The goal is a complete experimental guide.

Synthesizing Guide Content

I've moved on from collecting individual data points to structuring the guide. I'm focusing on incorporating the chemical properties of this compound into a table, pulling from the information I've found. I'm building detailed experimental procedures for synthesis, focusing on adapting Van Leusen or 4-bromophenacyl bromide methods. Additionally, I'm constructing protocols for characterization, using NMR, IR, and Mass spec as a baseline. Finally, I'll incorporate potential biological activities based on related compounds. I am getting ready to create a diagram to visually represent the synthesis.

theoretical and computational studies of 5-(4-Bromophenyl)-1,3-oxazole

Starting Research Process

I've started a thorough investigation, seeking out research on 5-(4-Bromophenyl)-1,3-oxazole. I'm especially interested in its creation, its spectral fingerprints (FT-IR, NMR), and how it behaves theoretically according to quantum chemical calculations like DFT, HOMO-LUMO analysis, and MEP.

Deepening the Investigation

I'm now expanding my search to quantify data like bond lengths, angles, vibrational frequencies, and NMR shifts. I'm prioritizing the methodologies used, including basis sets and DFT software. Concurrently, I'm identifying workflow relationships for Graphviz visualization, aiming to build a technical guide with summarized data, protocols, and diagrams for a comprehensive resource.

Analyzing the Literature Landscape

I've begun my search for information, and while initial results are promising, I haven't yet found a dedicated study on this compound. The literature search has surfaced related compounds, offering a base for potentially indirect insights. Further refinement of my search terms and strategies is needed to uncover more directly applicable research. I'm focusing on broadening my approach.

Deepening the Computational Scope

My search yielded some relevant data on related compounds. While a dedicated study on this compound remains elusive, I can synthesize information from related studies. This allows me to highlight methodologies applicable to the target molecule and search for more specific computational data on similar compounds for a comprehensive theoretical analysis. Next, I need to extract experimental protocols and quantitative data from existing searches.

Expanding the Search Parameters

I'm now expanding my search to computational studies on related bromophenyl-substituted oxazoles and other heterocycles. While no specific study exists, I've gathered experimental protocols and some quantitative data from initial results. My focus is now on finding DFT calculations and other quantum chemical parameters for similar compounds to build a more comprehensive theoretical analysis and begin the process of data visualization. I'm keen to build a robust guide.

Synthesizing Available Data

I've carefully extracted experimental protocols and quantitative data from my initial searches on related compounds, like synthesis methods, melting points, and spectral data. I'm now focusing on a targeted search for computational studies on similar systems. This will yield DFT calculations and other relevant quantum chemical parameters. Building a visualization workflow for the final guide is next on my mind. My aim is to synthesize a complete and clear picture, while clearly noting the data's relation to the target.

Evaluating Initial Findings

The search results have yielded some valuable insights, despite the absence of a dedicated study on this compound. Several papers detail its synthesis and characterization, which is helpful. I'm now delving into the spectroscopic data presented in these sources to refine my understanding of its properties.

Analyzing Available Data

I've assembled enough information to outline the guide's core sections, including synthesis, spectroscopy, and computation. Several DFT studies and HOMO-LUMO analyses of related compounds are particularly insightful for the computational aspects. I'm now drafting the experimental and computational sections using methodologies and quantitative data from similar structures. The general workflow is also clear, and I can illustrate it with a Graphviz diagram.

Structuring the Guide

I've gathered quantitative data and devised experimental and computational protocols, leveraging insights from similar compounds. Tables are ready, with clear sourcing for each data point. The general methodologies are also ready to be detailed. With this, I can finish the technical guide, complete with the Graphviz diagram.

An In-depth Technical Guide on the Fundamental Reactivity of the Oxazole Ring in 5-(4-Bromophenyl)-1,3-oxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a privileged heterocyclic scaffold integral to numerous pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive examination of the fundamental reactivity of the oxazole ring, with a specific focus on 5-(4-Bromophenyl)-1,3-oxazole. We delve into the electronic structure, key reaction pathways including electrophilic and nucleophilic substitutions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. This document serves as a critical resource for professionals in organic synthesis and medicinal chemistry, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction mechanisms and workflows to facilitate further research and application.

Introduction to the Oxazole Ring System

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This arrangement of heteroatoms imparts a unique electronic character, making the oxazole ring an electron-deficient system with distinct reactivity patterns compared to other azoles like imidazoles. The structure of oxazole is analogous to furan with the CH at position 3 replaced by a pyridine-like nitrogen. This pyridine-type nitrogen acts as an electron sink, significantly influencing the ring's aromaticity and reactivity.

The molecule of interest, this compound, combines the oxazole core with a brominated phenyl ring. This structure is of particular interest as it presents multiple reactive sites: the oxazole ring itself and the bromine-substituted phenyl group, which serves as a versatile handle for molecular elaboration through cross-coupling reactions.

Electronic Structure and General Reactivity

The aromaticity of the oxazole ring is derived from the delocalization of six π-electrons. However, the high electronegativity of the oxygen and nitrogen atoms leads to an uneven electron density distribution, rendering the ring electron-deficient and less aromatic than thiazole.

Key Reactivity Features:

-

Proton Acidity: The acidity of the ring protons follows the order C2 > C5 > C4. The C2 proton is the most acidic, with a pKa of approximately 20, making this position susceptible to deprotonation by strong bases.

-

Basicity: Oxazoles are weak bases, with the conjugate acid having a pKa of 0.8. Protonation, alkylation, and acylation occur at the N3 position.

-

Electrophilic Attack: The electron-deficient nature of the ring makes electrophilic substitution challenging, often requiring harsh conditions or the presence of electron-donating activating groups.

-

Nucleophilic Attack: Nucleophilic substitution is rare on an unsubstituted ring and typically requires a good leaving group at the electron-deficient C2 position. Nucleophilic attack can often lead to ring cleavage rather than substitution.

Key Reaction Classes

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally disfavored. When it occurs, it typically targets the C4 or C5 positions. In this compound, the C5 position is already occupied. The 4-bromophenyl group is an electron-withdrawing group, which further deactivates the entire molecule towards electrophilic attack. Therefore, forcing conditions would be required for reactions like nitration or halogenation, which would likely result in low yields and potential side reactions. Forcing conditions for bromination, for instance, can lead to addition products via N-bromooxazolium salts rather than direct substitution.

Deprotonation and Metallation

The most significant reaction involving the oxazole ring protons is deprotonation at the C2 position. The use of strong bases, such as organolithium reagents, can generate a 2-lithio-oxazole intermediate. This nucleophilic species can then react with various electrophiles, allowing for the introduction of substituents at the C2 position. However, these 2-lithio-oxazoles can be unstable and may undergo ring cleavage to form open-chain isocyanides.

Cycloaddition Reactions (Diels-Alder)

Oxazoles can function as azadiene components in [4+2] cycloaddition reactions, a powerful method for synthesizing substituted pyridine and furan derivatives. The reactivity is enhanced by electron-donating groups on the oxazole or by activating the ring through protonation or N-alkylation of the nitrogen atom. This activation makes the oxazole more electron-deficient, facilitating inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. In the case of this compound, reaction with an alkyne would lead to a furan, while reaction with an alkene would ultimately yield a substituted pyridine, retaining the 4-bromophenyl moiety.

Metal-Catalyzed Cross-Coupling Reactions

The most synthetically valuable feature of this compound is the aryl bromide moiety. This group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for extensive derivatization.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide powerful tools for modifying the phenyl substituent, which is a common strategy in drug discovery for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize key data regarding the properties and reactivity of this compound and related structures.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | |

| Melting Point | 78-79 °C | |

| ¹H NMR (DMSO-d₆, δ ppm) | * | |

| Aromatic Protons | 7.47 - 7.91 | |

| Oxazole H2 | ~8.0 - 8.5 (Predicted) | |

| Oxazole H4 | ~7.1 - 7.7 (Predicted) | |

| IR (KBr, cm⁻¹) | * | |

| C=N stretch | ~1517 | |

| C=C stretch | ~1618 |

Note: Spectroscopic data are for analogous structures and serve as representative values.

Table 2: Representative Reaction Yields

| Reaction Type | Substrates | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Van Leusen Synthesis | 4-Bromobenzaldehyde, TosMIC | K₂CO₃, MeOH | This compound | ~85-95 | (Analogous) |

| Suzuki Coupling | 5-Bromo-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 5-(Pyrrol-2-yl)-1H-indazole | 85 | (Analogous) |

| Direct C4-Bromination | 5-Phenyloxazole, NBS | DMF, 0°C to rt | 4-Bromo-5-phenyloxazole | 95 | (Analogous) |

Experimental Protocols

Protocol: Van Leusen Synthesis of this compound

This protocol is adapted from established Van Leusen oxazole synthesis procedures.

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10 mmol, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 equiv) in methanol (40 mL).

-

Reaction: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical Suzuki coupling reaction to functionalize the aryl bromide.

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine this compound (224 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The oxazole ring itself is generally resistant to electrophilic attack but is susceptible to deprotonation at C2 and can participate in Diels-Alder cycloadditions, providing pathways to other heterocyclic systems. The true synthetic versatility of this compound, however, lies in the 4-bromophenyl substituent. This site serves as a robust anchor for a multitude of metal-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives. This dual reactivity makes this compound a valuable building block for researchers in medicinal chemistry and materials science.

Methodological & Application

using 5-(4-Bromophenyl)-1,3-oxazole in organic synthesis

Commencing Data Gathering

I'm currently immersed in a comprehensive Google search, diligently seeking information on the synthetic applications of 5-(4-Bromophenyl)-1,3-oxazole. My focus is on pinpointing specific reactions, experimental protocols, and any relevant literature. I'm prioritizing reactions that showcase its utility as a building block.

Mapping Synthetic Transformations

My current focus is transitioning from mere data gathering to synthesizing a cohesive understanding. I've been dissecting the Google search results, pinpointing key reactions and the underlying synthetic strategies employing this compound. Now, I'm meticulously charting these transformations, paying close attention to yields, reaction conditions, and spectroscopic data. The goal is to construct a clear, structured overview of its utility. I'm also actively searching for signaling pathways and potential reaction mechanisms.

Organizing Foundational Knowledge

I've transitioned from data analysis to structuring the gathered knowledge. Application notes, highlighting reaction yields and conditions for comparative ease, are being drafted. Simultaneously, I'm composing detailed, step-by-step experimental protocols for the core synthetic transformations. I will start the preparation for creating diagrams for key reactions and mechanisms.

5-(4-Bromophenyl)-1,3-oxazole as a building block for medicinal chemistry

Beginning Research Phase

I'm currently immersed in a comprehensive search, gathering data on 5-(4-Bromophenyl)-1,3-oxazole's applications in medicinal chemistry. The focus is on its potential as a crucial building block for synthesizing novel compounds. I'm prioritizing its use in developing new drugs.

Analyzing Drug Applications

I am now delving into specific examples, hunting for drugs and clinical candidates that utilize this compound. For each, I'm diligently seeking quantitative pharmacological data like IC50 and Ki values. Simultaneously, I'm scouring for detailed synthesis protocols and bioassay methodologies to understand the full picture.

Defining Project Scope

My initial steps involve a comprehensive search to understand this compound's role in medicinal chemistry. The aim is to understand its use as a core building block for bioactive molecules. I'm focusing on finding specific drugs or clinical candidates that incorporate it, with a strong emphasis on gathering quantitative data like IC50/Ki values, synthesis protocols, and biological assay methods. Simultaneously, I'll be pinpointing relevant signaling pathways and mechanisms of action.

Application Notes: Synthesis of 5-(4-Bromophenyl)-1,3-oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(4-bromophenyl)-1,3-oxazole scaffold is a significant structural motif in medicinal chemistry and materials science. The presence of the oxazole ring, a bioisostere of amide and ester groups, can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. The bromo-phenyl substituent provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse molecular libraries for drug discovery and the development of novel organic materials. This document outlines the primary synthetic strategies for accessing these valuable compounds and provides a detailed protocol for a reliable and scalable method.

Key Synthetic Strategies

The synthesis of 5-aryl-1,3-oxazole derivatives can be achieved through several established name reactions. The most common and effective methods include the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis.

-

Van Leusen Oxazole Synthesis: This is one of the most direct and widely used methods for preparing 5-substituted 1,3-oxazoles.[1][2][3] It involves the reaction of an aldehyde (in this case, 4-bromobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1] Common bases include potassium carbonate (K₂CO₃) in methanol, which is a mild and effective system.[4][5]

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone precursor using a dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). While versatile, this method requires the prior synthesis of the 2-acylamino-ketone and often involves harsh reaction conditions, which may not be suitable for sensitive substrates.

-

Fischer Oxazole Synthesis: This approach builds the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid (HCl). While effective for certain substitution patterns, it requires the handling of gaseous HCl and the preparation of the cyanohydrin starting material.

Comparison of Synthetic Routes

The choice of synthetic strategy depends on factors such as substrate availability, functional group tolerance, desired scale, and laboratory equipment. The Van Leusen synthesis is often preferred for its mild conditions and directness.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |

| Van Leusen Synthesis | 4-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃, t-BuOK) | Mild (e.g., Reflux in Methanol) | Good to Excellent | Mild conditions, high functional group tolerance, direct, one-pot variations available.[6] | Stoichiometric use of TosMIC reagent. |

| Robinson-Gabriel Synthesis | 2-Acylamino-α-bromoacetophenone derivative | H₂SO₄, PPA, POCl₃, TFAA | Often high temperatures | Moderate to Good | Well-established, readily available starting materials.[6] | Harsh conditions can limit functional group tolerance; requires multi-step precursor synthesis. |

| Fischer Oxazole Synthesis | Cyanohydrin of 4-bromobenzaldehyde, another aldehyde | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns. | Requires anhydrous gaseous HCl; cyanohydrin precursors can be hazardous. |

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is adapted from a reliable and well-established procedure for the synthesis of 5-aryl oxazoles.[7]

Materials and Equipment:

-

4-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.05-1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (1.8-2.0 eq.).

-

Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.2-0.3 M with respect to the aldehyde.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 4:1). The reaction is typically complete within 4-6 hours.

-

Work-up (Quenching and Extraction):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound. The product is typically a white to off-white solid.

-

Synthetic Workflow

References

Application Notes and Protocols: 5-(4-Bromophenyl)-1,3-oxazole and its Analogs in Antiprotozoal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protozoal infections remain a significant global health challenge, necessitating the urgent development of novel and effective therapeutic agents. The 1,3-oxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While direct antiprotozoal data for 5-(4-Bromophenyl)-1,3-oxazole is not extensively available in the current literature, numerous studies on structurally related oxazole derivatives have shown promising activity against a variety of protozoan parasites. These findings underscore the potential of the 5-phenyloxazole chemotype as a valuable starting point for antiprotozoal drug discovery programs.

This document provides a summary of the available data on the antiprotozoal activities of analogs of this compound, along with detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a guide for researchers interested in exploring the potential of this class of compounds.

Data Presentation: Antiprotozoal Activity of 5-Phenyloxazole Analogs

The following tables summarize the in vitro antiprotozoal activity of various 5-phenyloxazole derivatives against different protozoan parasites. It is important to note that these are analogs and not this compound itself.

Table 1: Antiplasmodial Activity of 2,5-Diphenyloxazole Analogs against Plasmodium falciparum

| Compound ID | Structure | P. falciparum 3D7 IC50 (µM) | P. falciparum K1 IC50 (µM) | Cytotoxicity (HFF) CC50 (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. K1 |

| Analog 1 | 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole | 12.65 | 5.03 | >200 | >15.81 | >39.76 |

| Analog 2 | 2-(2′,3′-dimethoxyphenyl)-5-(2″-benzyloxyphenyl)oxazole | 12.18 | 3.38 | >200 | >16.42 | >59.17 |

| Analog 3 | 2-(2′,5′-dihydroxyphenyl)-5-(2″-hydroxyphenyl)oxazole | 10.52 | 6.19 | 39.53 | 3.76 | 6.39 |

Data extracted from a study on synthetic 2,5-diphenyloxazole analogs.[1]

Table 2: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Analogs

| Compound ID | R-group on Phenyl Ring | Giardia lamblia IC50 (µM) | Trichomonas vaginalis IC50 (µM) |

| Analog 4 | 4-Br | 2.50 | 1.89 |

| Analog 5 | 4-Cl | 2.62 | 2.21 |

| Analog 6 | 4-F | 3.01 | 2.54 |

| Analog 7 | H | 3.52 | 3.11 |

Data extracted from a study on 2-amino-4-(p-substituted-phenyl)-1,3-oxazoles.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs for antiprotozoal activity.

Protocol 1: In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol is adapted from studies evaluating the antiplasmodial efficacy of synthetic oxazole analogs.[1]

1. Parasite Culture:

- P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, K1 - multidrug-resistant) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

- Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.

- Parasitemia is monitored daily by Giemsa-stained thin blood smears.

2. In Vitro Susceptibility Assay (SYBR Green I-based):

- Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) are seeded in 96-well plates.

- Test compounds are serially diluted in DMSO and added to the wells to achieve final concentrations typically ranging from 0.1 to 100 µM.

- Plates are incubated for 72 hours under the conditions described above.

- After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.

- Plates are incubated in the dark at room temperature for 1 hour.

- Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

- The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Protocol 2: In Vitro Antigiardiasic and Antitrichomonal Activity Assay

This protocol is based on the evaluation of 2-amino-4-phenyloxazole derivatives.[2]

1. Parasite Culture:

- Giardia lamblia (e.g., ATCC 30957) trophozoites are cultured in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.

- Trichomonas vaginalis (e.g., ATCC 30001) is cultured in TYM medium supplemented with 10% horse serum at 37°C.

2. In Vitro Susceptibility Assay:

- Trophozoites in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

- Test compounds, dissolved in DMSO, are added to the wells in serial dilutions.

- Plates are incubated for 48 hours at 37°C.

- Parasite viability is determined by counting motile parasites using a hemocytometer or by using a resazurin-based viability assay.

- For the resazurin assay, resazurin solution is added to each well and incubated for 4-6 hours. Fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.

- The IC50 values are determined from the dose-response curves.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the test compounds.

1. Cell Culture:

- A mammalian cell line (e.g., Vero cells, HEK293, or Human Foreskin Fibroblasts - HFF) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

2. Cytotoxicity Assay (MTT or Resazurin-based):

- Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

- The medium is replaced with fresh medium containing serial dilutions of the test compounds.

- Plates are incubated for 48-72 hours.

- For the MTT assay, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is read at 570 nm.

- For the resazurin assay, resazurin solution is added, and after 4-6 hours of incubation, fluorescence is measured.

- The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

- The Selectivity Index (SI) is calculated as CC50 / IC50.

Visualizations

Experimental Workflow for Antiprotozoal Screening

Caption: A generalized workflow for the screening of oxazole analogs for antiprotozoal activity.

Potential Mechanism of Action: Logical Relationship

While the exact mechanism of action for 5-phenyloxazole derivatives is not fully elucidated, a common pathway for antiprotozoal compounds involves the induction of oxidative stress.

References

antimicrobial screening of 5-(4-Bromophenyl)-1,3-oxazole compounds

Beginning Research Deep Dive

Expanding Search Scope

I've started broadening my search to include more specific experimental methodologies. I'm focusing on MIC assays and zone of inhibition tests and looking for specific quantitative results. I'm simultaneously planning to structure the data into clear tables. Furthermore, I'll be creating detailed, step-by-step experimental protocols. I will also start to create Graphviz diagrams for the workflow. I'll finalize by compiling application notes that meet all requirements, with data, protocols, and visualizations.

Prioritizing Data Extraction

I'm now zeroing in on data extraction. I'm focusing on finding MIC values and zone of inhibition data across different microbial strains for various 5-(4-Bromophenyl)-1,3-oxazole derivatives. The goal is to construct clear tables, write step-by-step protocols, and create workflow diagrams, ensuring all requirements are met.

Application Notes and Protocols for Reactions Involving 5-(4-Bromophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions utilizing 5-(4-Bromophenyl)-1,3-oxazole as a key building block. This versatile intermediate is valuable in medicinal chemistry and materials science, where the oxazole core and the functionalizable bromophenyl group allow for the synthesis of a diverse range of complex molecules. The following sections detail experimental setups for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are based on established methodologies for similar aryl bromide systems and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental for introducing various aryl or heteroaryl substituents at the 4-position of the phenyl ring of this compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.

Materials:

-

This compound

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene/H₂O, 10:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl boronic acid, the base, the palladium catalyst, and the ligand.

-

Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-arylpheyl)-1,3-oxazole.[1][2]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, this reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.

Data Presentation: Representative Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 80-90 |

| 2 | Styrene | Pd₂(dba)₃ (1) | PPh₃ (4) | Na₂CO₃ | DMA | 120 | 18 | 75-85 |

| 3 | Acrylonitrile | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 110 | 20 | 70-80 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[1][3]

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 4 mol%)

-

Base (e.g., Et₃N, 2 equivalents)

-

Anhydrous solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealable reaction tube, add the palladium catalyst and ligand.

-

Purge the tube with an inert gas.

-

Add this compound.

-

Add the anhydrous solvent, the alkene, and the base via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to yield the 5-(4-vinylphenyl)-1,3-oxazole derivative.[1][4]

Visualization: Heck Reaction Workflow

Caption: Workflow for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This method is highly effective for introducing alkynyl moieties onto the phenyl ring of the target molecule.

Data Presentation: Representative Sonogashira Coupling Conditions

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 10 | 80-90 |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 88-98 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) salt (e.g., CuI, 4 mol%)

-

Base (e.g., Et₃N)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) salt.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.

-

Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography to afford the 5-(4-alkynylphenyl)-1,3-oxazole derivative.[1]

Visualization: Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] It is a powerful tool for introducing primary or secondary amines to the phenyl ring of this compound.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 75-85 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, 1.5-3 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

-

Add this compound and a stir bar.

-

Add the anhydrous, deoxygenated solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C).

-

Stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the desired N-aryl product.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: Workflow for the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

scale-up synthesis of 5-(4-Bromophenyl)-1,3-oxazole

Investigating Synthetic Routes

I'm currently focused on identifying established and scalable synthetic routes for 5-(4-Bromophenyl)-1,3-oxazole. My search is concentrated on finding methods conducive to large-scale production, using keywords such as "scale-up," "large-scale synthesis," "process development," and "optimization" alongside the target molecule's name. I want to find established pathways that are reliable.

Outlining Synthesis Pathways

I'm now identifying common and efficient multi-step pathways, analyzing starting materials, reagents, and conditions. I'm prioritizing reaction yields and purification details. I'm also gathering experimental protocol specifics, including safety precautions, to create a comprehensive understanding.

Developing the Workflow

I've progressed to incorporating detailed experimental protocols and safety measures for each step. My focus is now on structuring the quantitative data - yields, molar ratios, purities - into a comparative table to analyze various routes and optimized conditions effectively.

Troubleshooting & Optimization

improving the yield of 5-(4-Bromophenyl)-1,3-oxazole synthesis

Beginning Research Phase

I've started with a broad Google search, delving into synthetic routes for 5-(4-Bromophenyl)-1,3-oxazole. I'm focusing on reported yields, reaction specifics, ideal solvents and catalysts to begin formulating a plan.

Analyzing Synthetic Methods

I'm now diving deeper, pinpointing potential roadblocks in the synthesis of this compound. I'm searching for typical issues and solutions from literature, with an eye towards low yields or pesky side-products. My focus is on understanding the real-world challenges faced by other researchers and how they were overcome, to help plan for my own experiments. I'll translate the qualitative info to a Q&A format, and find ways to visualize it.

Structuring Synthesis Knowledge

I'm now building a structured table with key reaction parameters and yields, to aid comparison. Concurrently, I'm constructing a troubleshooting guide as a Q&A document. Next steps involve drafting detailed protocols and crafting Graphviz diagrams to visualize the experimental workflows. I aim to create a strong resource.

purification challenges of 5-(4-Bromophenyl)-1,3-oxazole

Analyzing Purification Strategies

I've initiated a thorough Google search to understand the purification difficulties associated with 5-(4-Bromophenyl)-1,3-oxazole. I am focusing on identifying prevalent impurities and exploring effective purification methods, including chromatography and crystallization. My initial findings are pointing towards some potential areas for refining the process. I am keen to see where I can improve the quality of the end product.

Expanding Resource Compilation

My focus has shifted towards compiling a detailed technical support document. I've begun by formulating Q&A troubleshooting guides and FAQs based on my search findings. Furthermore, I'm actively seeking specific purification protocols and quantifiable data, aiming to construct clear, comparative tables to showcase the effectiveness of different methods. I'm also preparing to visualize a troubleshooting workflow with a Graphviz diagram.

Refining Data Acquisition

I'm now in the process of a deep dive, expanding my search to uncover specific experimental protocols. My focus is on gaining quantitative data to compare purification methods. I am structuring this data into easily digestible tables, highlighting purities achieved with different techniques and solvents. Additionally, I am generating a Graphviz diagram to visually represent a troubleshooting workflow.

side reactions in the synthesis of 5-(4-Bromophenyl)-1,3-oxazole

Analyzing Reaction Side Paths

I'm starting a deep dive into the side reactions for synthesizing 5-(4-Bromophenyl)-1,3-oxazole. I'm focusing on a diverse Google search strategy to uncover the expected and unexpected pathways. My goal is to compile a thorough list of potential side products.

Exploring Synthesis Routes & Data

I've expanded my search to include specific synthesis methods like Robinson-Gabriel, van Leusen, and Fischer. The Google results are proving fruitful; I'm uncovering potential side products and their formation mechanisms. I'm now focusing on quantitative data – yield comparisons and side product formation under different conditions to build that troubleshooting guide.

Expanding Search for Details

I'm now expanding my search strategy to pinpoint specific side products, analyzing the reaction conditions that favor them. I'm also focusing on yield comparisons under different parameters. The troubleshooting guide is taking shape, with planned Q&As like "Low yield?" and "Unexpected NMR peaks." I'm also planning a data table comparing yields and side product formation, to guide experimental design.

Exploring Oxazole Synthesis

I'm currently identifying the primary synthesis routes for 5-substituted oxazoles, specifically focusing on those applicable to this compound. I'm prioritizing established literature pathways and considering any potential side reactions inherent to each method. This initial phase involves comprehensive literature review and route selection.

Analyzing Synthesis Byproducts

I'm now investigating potential side reactions specific to the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, especially when applied to this compound. For the Van Leusen route, I'm focusing on TosMIC-related byproducts. The Robinson-Gabriel method is being examined for incomplete cyclization and intermediate hydrolysis. The Fischer synthesis is being researched for decomposition pathways.

Investigating Side Reaction Data

I've been gathering quantitative data and detailed protocols for the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses. Specifically, I'm focusing on yields of the desired product versus various side products under different reaction conditions. My searches are now yielding specific examples of how different parameters influence the formation of those side products, which will enhance our technical support document. I'm also reviewing experimental procedures to extract critical steps that minimize unwanted reactions.

Formulating Technical Guide

I'm now in the process of formulating a structured technical support document about the side reactions encountered during the synthesis of this compound. I've begun to translate my initial research into a user-friendly format, which involves creating a FAQ-style guide to address potential user issues. I'm focusing on crafting answers that incorporate potential side reactions, their causes, and actionable troubleshooting steps, and I'm also preparing for the integration of quantitative data and explanatory diagrams.

Formulating Support Content

I'm now outlining the technical support document. I'm focusing on the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses for this compound, structuring the information in a FAQ format with detailed answers and troubleshooting steps for potential side reactions. I'm also planning to integrate quantitative data tables and reaction pathway diagrams to enhance clarity. My initial research on the Van Leusen reaction has yielded promising results for common side products and reaction issues.

Constructing Support Document Outline

I've been planning the structure of the technical support document. I'm focusing on crafting a FAQ-style guide addressing potential side reactions in this compound synthesis, specifically for the Van Leusen, Robinson-Gabriel, and Fischer methods. I'm gathering information on common issues, their mechanisms, and solutions. I will incorporate quantitative data on yields and reaction pathways to enhance the guide's utility.

optimizing reaction conditions for 5-(4-Bromophenyl)-1,3-oxazole synthesis

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-(4-Bromophenyl)-1,3-oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound? A1: The most prevalent and effective methods include the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, and the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2] Modern methods, such as iodine-mediated oxidative cyclizations, also offer high efficiency under mild conditions.[1]

Q2: What are the primary starting materials for the Van Leusen synthesis of this compound? A2: The key starting materials for the Van Leusen synthesis are 4-bromobenzaldehyde and tosylmethyl isocyanide (TosMIC).[3][4] The reaction is typically carried out in a solvent like methanol in the presence of a base such as potassium carbonate.[3]

Q3: How can I monitor the progress of the reaction? A3: The most common and effective method for monitoring reaction progress is Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot.

Q4: What are the expected physical properties of pure this compound? A4: Pure this compound is expected to be a solid at room temperature.[7] While specific melting point data can vary, related 5-aryloxazoles are typically crystalline solids. The compound's identity can be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Q5: What are the recommended storage conditions for the final product? A5: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against potential oxidation.[6]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Reagents: TosMIC can degrade with moisture. The base (e.g., K₂CO₃) may be of poor quality. 2. Incorrect Temperature: Reaction may not have been heated to reflux adequately. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Check Reagent Quality: Use freshly opened or properly stored TosMIC. Ensure the base is anhydrous. 2. Optimize Temperature: Ensure the reaction mixture reaches the reflux temperature of the solvent (e.g., ~65 °C for methanol).[3] 3. Increase Reaction Time: Monitor the reaction by TLC and continue heating until starting materials are consumed. |

| Formation of Multiple Impurities | 1. Side Reactions: The Van Leusen reaction can sometimes produce side products if conditions are not optimal.[4] 2. Decomposition: Starting materials or the product may be sensitive to prolonged heating or strongly basic conditions. 3. Contaminated Solvents: Use of wet or impure solvents can introduce impurities and side reactions. | 1. Control Stoichiometry: Use a slight excess of TosMIC (e.g., 1.05-1.1 equivalents) but avoid a large excess. 2. Minimize Reaction Time: Heat only as long as necessary for the reaction to complete based on TLC analysis. 3. Use Anhydrous Solvents: Ensure all solvents are properly dried before use. |

| Difficulty in Product Purification | 1. Co-elution: Impurities may have similar polarity to the product, making separation by column chromatography difficult. 2. Product Solubility: The product might be too soluble in the recrystallization solvent, leading to poor recovery. 3. Oily Product: The crude product may isolate as an oil instead of a solid, complicating handling. | 1. Optimize Chromatography: Screen different eluent systems (e.g., varying ratios of ethyl acetate/hexanes). Consider using a different stationary phase like alumina if silica gel fails.[6] 2. Recrystallization: Test various solvents or solvent mixtures for recrystallization. If the product is very soluble, chilling the solution in an ice bath can help maximize crystal formation.[6] 3. Trituration: If the product is an oil, try triturating (stirring/grinding) it with a non-polar solvent like heptane or pentane to induce solidification. |

Optimization of Reaction Conditions: Data Summary

The table below summarizes various conditions for oxazole synthesis, providing a comparative overview to aid in optimization.

| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reported Yield (%) | Reference |

| Van Leusen Synthesis | 4-Bromobenzaldehyde, TosMIC | K₂CO₃, Methanol, Reflux (66 °C), 4h | ~79% (for similar 5-thienyloxazole) | [3] |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Concentrated H₂SO₄, 60 °C, 2-4h | 60-80% (Typical) | [1] |

| Iodine-Mediated Oxidative Cyclization | Enaminone | I₂, O₂ (air), DMSO, 100 °C, 12-24h | Up to 95% (for trisubstituted oxazoles) | [1] |

| Microwave-Assisted Van Leusen | Aldehydes, TosMIC | Anhydrous Methanol, Microwave Irradiation | High Yields | [4] |

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol describes a standard procedure based on the highly reliable Van Leusen reaction.

Materials:

-

4-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Deionized Water

-

Ethyl Acetate or MTBE

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.05 eq), and potassium carbonate (1.75 eq).[3]

-

Solvent Addition: Add anhydrous methanol to the flask. A typical concentration is around 0.2 M with respect to the aldehyde.

-

Reaction Execution: Heat the mixture to reflux (approximately 66 °C) with vigorous stirring. Monitor the reaction's progress using TLC (e.g., with a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 4-6 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

-

Extraction: Remove the methanol using a rotary evaporator. Extract the remaining aqueous layer three times with a suitable organic solvent like ethyl acetate or MTBE.[3]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol or an ethanol/water mixture) to yield pure this compound.[6]